CDK5 Inhibition in Pancreatic Cancer: (2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide), a CDK5 inhibitor, demonstrates potential in downregulating Mcl-1 and sensitizing pancreatic cancer cell lines to navitoclax. []
BTK Inhibition: ((S)-2-(3′-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4′-bipyridin]-2′-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one), a BTK inhibitor, highlights the potential for targeting this kinase in hematologic cancers and autoimmune diseases. []
mGlu5 Inhibition: (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine), a potent and long-acting mGlu5 inhibitor, showcases the therapeutic potential of targeting this receptor in conditions like depression, Parkinson's disease, and fragile X syndrome. []
Compound Description: Compound 27, also known as GNE-371, is a potent and selective inhibitor of the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)). It displays an IC50 of 10 nM against TAF1(2) and demonstrates excellent selectivity over other bromodomain family members. [] Compound 27 also shows activity in a cellular TAF1(2) target engagement assay (IC50 = 38 nM). [] Furthermore, it exhibits antiproliferative synergy with the BET inhibitor JQ1, suggesting engagement of endogenous TAF1 by 27. []
Compound Description: These novel oxazolidinone derivatives incorporate a thieno-pyridine ring system and were synthesized in a six-step process. [] These compounds were investigated for their antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Bacillus pumilus, and Enterococcus faecalis. [] Several derivatives, including an acetyl derivative (11a), methane sulfonamide derivative (11c), p-toluene sulfonamide derivative (11e), and a di-(methane sulfonamide) derivative (11d), exhibited promising antibacterial activity. []
2-Pyridin-3-yl-1H-benzoimidazol
Compound Description: This compound, a mixture of imidazol isomers, forms through a Schiff-base condensation reaction between 1,2-phenylenediamine and 3-pyridinecarboxaldehyde. [] The isomers connect via N-H...N hydrogen bonding, creating a tetramer structure. []
Compound Description: This series of compounds features a thieno[3,2-c]pyridine core linked to a piperazine ring, substituted with various groups, and ultimately connected to a carboxamide group. [] The research on these derivatives focuses on their potential therapeutic applications. []
5H-Chromeno[4,3-b]Pyridin-5-One Derivatives
Compound Description: This group of compounds, synthesized from 4-amino-2-oxo-2H-chromene-3-carboxaldehyde, is designed for potential breast cancer treatment. [] These compounds were analyzed using ADME and Lipinski's analysis, followed by molecular docking and binding energy calculations. [] Some derivatives showed promising activity against the breast cancer cell line MCF-7. []
Compound Description: These enantiopure compounds were synthesized from (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamides, succindialdehyde, and benzotriazole. [] These compounds serve as intermediates in the synthesis of optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. []
Compound Description: This group of optically active compounds is synthesized from chiral (2S)-2-amino-2-substituted-N-(4-methylphenyl)acetamides, glutaraldehyde, and benzotriazole. [] These compounds demonstrate the ability to prepare optically active heterocycles for potential medicinal chemistry applications. []
E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide Derivatives
Compound Description: These acrylamide derivatives were synthesized and characterized by various methods, including melting point determination, infrared spectroscopy, thin layer chromatography, 1H NMR, and mass spectrometry. [] The viscosity of these compounds in various solvents (acetone-water, ethanol-water, dioxane-water) was studied to understand molecular interactions and substituent effects. []
Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity identified during the oxidative stress degradation of venetoclax, a Bcl-2 inhibitor used in the treatment of blood cancers. [] It is formed through the oxidation of venetoclax and can undergo [, ] Meisenheimer rearrangement to form venetoclax hydroxylamine impurity (VHA). []
Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of venetoclax. [] It is formed via the [, ] Meisenheimer rearrangement of venetoclax N-oxide (VNO). []
Compound Description: L1 is a new Schiff base ligand designed and synthesized for its potential to form mixed ligand complexes with various metal ions. []
Compound Description: These compounds were synthesized using tetrakis(dimethylamino)ethylene (TDAE) from 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole and various aromatic carbonyl derivatives. []
Compound Description: This compound, synthesized using TDAE, is derived from 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole and ethyl 2-hydroxypropanoate. []
Compound Description: This compound is synthesized using TDAE from 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole and 2-hydroxy-acenaphthylen-1(2H)-one. []
Compound Description: M30 is a nitro reduction metabolite of venetoclax, a Bcl-2 inhibitor used for the treatment of hematologic malignancies. [] It is a major metabolite observed in humans, representing 13% of the administered dose recovered in feces. [] It is formed through nitro reduction, likely by gut bacteria. []
Compound Description: M27 is a major metabolite of venetoclax in humans, accounting for 12% of the total drug-related material in circulation. [] It is formed through oxidation at the 6-position of the cyclohexenyl ring, followed by cyclization at the α-carbon of the piperazine ring. [] M27 is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4). []
Compound Description: BYK49187 is a potent poly(ADP-ribose) polymerase (PARP) inhibitor with pIC50 values of 8.36 (pKi 7.97) for human PARP-1 and 7.50 for murine PARP-2. [] It significantly inhibits poly(ADP-ribose) synthesis in various cell lines. [] In animal studies, BYK49187 reduced myocardial infarct size in rats. []
Compound Description: BYK236864 is a PARP inhibitor with pIC50 values of 7.81 (pKi 7.43) for human PARP-1 and 7.55 for murine PARP-2. [] It inhibits poly(ADP-ribose) synthesis in various cell lines. []
Compound Description: BYK20370 is a PARP inhibitor with pIC50 values of 6.40 (pKi 5.90) for human PARP-1 and 5.71 for murine PARP-2. [] It inhibits poly(ADP-ribose) synthesis in various cell lines. []
Compound Description: BYK204165 is a PARP inhibitor with pIC50 values of 7.35 (pKi 7.05) for human PARP-1 and 5.38 for murine PARP-2, showing a 100-fold selectivity for PARP-1. [] It inhibits poly(ADP-ribose) synthesis in various cell lines. []
Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that effectively inhibits inflammation in a rat model of rheumatoid arthritis (AIA). [] MF498 also showed pain-relieving properties in a guinea pig model of osteoarthritis and was well tolerated in rat models of gastrointestinal toxicity. []
Compound Description: MF-tricyclic is a selective cyclooxygenase 2 (COX-2) inhibitor that effectively reduces inflammation in a rat model of rheumatoid arthritis. [] Additionally, it displays a similar renal effect to MF498, reducing furosemide-induced natriuresis by about 50%. []
Compound Description: MF63 is a selective microsomal prostaglandin E synthase-1 inhibitor that shows efficacy in relieving OA-like pain in guinea pigs. []
Compound Description: This series of compounds, including arbidol analogs, are explored for their antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). []
Compound Description: This specific ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate derivative exhibited significant inhibitory activity against HCV in vitro (EC50 of 6.6 mM). []
Compound Description: This ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate derivative also showed significant inhibitory activity against HCV in vitro (EC50 of 9.8 mM). []
Compound Description: These compounds, including arbidol analogs, are part of a series of heterocyclic compounds evaluated for their antiviral activity against influenza A, BVDV, and HCV. []
Compound Description: These compounds are part of a series of heterocyclic compounds investigated for their antiviral activity against influenza A, BVDV, and HCV. []
Compound Description: This compound, part of a series of heterocyclic compounds, is studied for its antiviral activity against influenza A, BVDV, and HCV. []
1,4-Di(1H-imidazol-1-yl)benzene (L1)
Compound Description: L1 is a "linear" diimidazole donor used in the self-assembly of discrete molecular architectures with metal acceptors. [] L1, when combined with cis-[(tmeda)Pd(NO3)2], selectively forms a [3 + 3] self-assembled molecular triangle. []
Compound Description: This intermediate is formed by reacting 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal. It is further cyclized with guanidine nitrate to form 4-(pyridin-3-yl)-2-aminopyrimidine, a key intermediate in the synthesis of nilotinib. []
4-(Pyridin-3-yl)-2-aminopyrimidine
Compound Description: This key intermediate in the synthesis of nilotinib is formed by cyclizing (E)-3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one with guanidine nitrate. [] It is further reacted with ethyl 3-bromo-4-methylbenzoate and subsequently hydrolyzed to yield another essential intermediate, 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid. []
Compound Description: This intermediate in the synthesis of nilotinib is formed by condensing 4-(pyridin-3-yl)-2-aminopyrimidine with ethyl 3-bromo-4-methylbenzoate and then hydrolyzing the resulting product. [] It is further reacted with 3-trifluoromethyl-5-(4-methyl-1H-imidazol-1-yl)-benzenamine to produce nilotinib. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.